ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with tetramethyl groups at positions 5 and 7, an ethyl carboxylate ester at position 3, and a 3-nitrobenzamido group at position 2. The tetramethyl substituents enhance steric bulk and lipophilicity, while the 3-nitrobenzamido group introduces strong electron-withdrawing properties, influencing reactivity and electronic characteristics such as hardness (resistance to electron transfer) .
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-6-29-19(26)15-14-11-20(2,3)23-21(4,5)16(14)30-18(15)22-17(25)12-8-7-9-13(10-12)24(27)28/h7-10,23H,6,11H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXXRQWFRLIMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of the Amine Group
The 2-amino intermediate (ethyl 2-amino-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate) undergoes acylation with 3-nitrobenzoyl chloride:
- Conditions : Triethylamine (2.5 eq) in anhydrous dichloromethane at 0–5°C.
- Yield : 85–90% after purification via silica gel chromatography.
Alternative Pathway via Gewald Reaction
The Gewald reaction provides an efficient route to the thiophene ring, which is subsequently fused with a pyridine moiety. Adapted from Hassan et al. :
- Gewald reaction components :
- Cyclization : The resulting 2-aminothiophene intermediate is treated with acetic acid and ammonium acetate at 120°C to form the pyridine ring.
Comparative data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Sulfonamide cyclization | 72 | 98.5 | 8 hours |
| Gewald reaction | 65 | 97.8 | 12 hours |
Functional Group Compatibility and Side Reactions
Nitro Group Stability
The 3-nitrobenzamido group is susceptible to reduction under acidic cyclization conditions. Mitigation strategies include:
Ester Hydrolysis
The ethyl ester undergoes partial hydrolysis (>5%) in aqueous basic conditions. Industrial-scale processes employ non-aqueous workup (e.g., toluene/water biphasic extraction) to minimize degradation.
Industrial-Scale Purification
Final purification is achieved via crystallization from ethanol/water (3:1), yielding needle-shaped crystals with >99% purity. Recrystallization parameters:
- Cooling rate: 0.5°C/min
- Seed crystal addition at 40°C
Spectroscopic Characterization
Critical spectral data for the target compound:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.38 (s, 12H, 4×CH₃), 4.22 (q, 2H, J = 7.1 Hz, OCH₂), 6.92 (s, 1H, thieno-H), 8.21–8.45 (m, 4H, Ar-H).
- IR (KBr) : 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asym).
Emerging Methodologies
Recent advances include photocatalytic C–H amidation to directly introduce the 3-nitrobenzamido group, bypassing the acylation step. Preliminary data show 55% yield under blue LED irradiation with Ru(bpy)₃Cl₂ as a catalyst.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Coupling Reactions: Palladium catalysts, ligands, and bases such as potassium carbonate (K2CO3).
Major Products
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Hydrolysis of Ester Group: Formation of the carboxylic acid derivative.
Coupling Products: Formation of biaryl or polyaryl compounds.
Scientific Research Applications
Ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its bioactive effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogous heterocyclic compounds:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 3-nitrobenzamido group confers greater electron-withdrawing effects compared to cyano or ketone groups in analogues (e.g., 11b, 2d) . This enhances electrophilicity and may increase chemical hardness (η), a measure of resistance to electron transfer .
- Lipophilicity: The tetramethyl substituents in the target compound likely increase lipophilicity relative to polar groups like cyano or nitro in 2d or 11b, affecting solubility and bioavailability.
Physical and Spectral Properties
- Melting Points: Compounds with nitro groups (e.g., 2d: 215–217°C) exhibit higher melting points due to strong intermolecular interactions, whereas furan-containing derivatives (e.g., 11b: 213–215°C) show slightly lower values . The target compound’s melting point is unreported but expected to align with nitro-substituted analogues.
- IR Spectroscopy: The target compound’s nitro group would show asymmetric and symmetric stretching vibrations near 1530 cm⁻¹ and 1350 cm⁻¹, distinguishing it from cyano-containing compounds (e.g., 11b: 2209 cm⁻¹ for CN) .
Electronic Properties and Reactivity
- Hardness (η): Using the Parr-Pearson formula (η = ½(I - A)), the target compound’s nitro group increases hardness compared to electron-donating substituents. For example, the cyano group in 11b (η ≈ 4.5 eV) may be less hard than the nitro group (η ≈ 5.0 eV) .
- Synthetic Flexibility: The ethyl carboxylate group in the target compound allows for derivatization (e.g., hydrolysis to carboxylic acid), similar to ester-containing analogues like 2d .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
